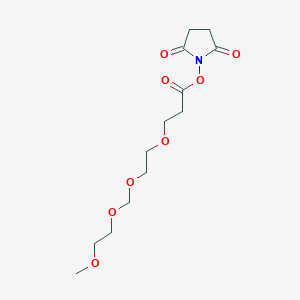![molecular formula C9H6N2O4 B14171999 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid CAS No. 1204475-86-4](/img/structure/B14171999.png)
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes at elevated temperatures to yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of inhibitors targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The inhibition of FGFRs leads to the suppression of downstream signaling pathways, ultimately resulting in reduced cancer cell growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
Pyrrolopyrazine Derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring, leading to different biological activities.
1H-Pyrrolo[3,2-b]pyridine: Another isomeric form with distinct chemical properties and applications.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid is unique due to its specific ring fusion and the presence of two carboxylic acid groups, which confer distinct reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
1204475-86-4 |
|---|---|
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-4-2-1-3-10-7(4)11-6(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
JAUCWBBRMXGDBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=C2C(=O)O)C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)


phosphane}](/img/structure/B14171952.png)







methanone](/img/structure/B14172005.png)


